N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride
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Overview
Description
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved into its enantiomers using tartaric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the adamantane moiety or the ethane-1,2-diamine backbone.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantane derivatives with various functional groups, while substitution reactions can introduce different substituents at the nitrogen atoms.
Scientific Research Applications
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites of enzymes or receptors. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound is similar in structure but features a naphthyl group instead of an adamantane moiety.
Ethylenediamine: A simpler analog without the adamantane group, used widely in coordination chemistry.
Uniqueness
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine is unique due to the presence of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds, such as in drug development and materials science.
Properties
IUPAC Name |
N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;/h10-13,16H,2-9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNIEFCODHXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.83 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-05-3 |
Source
|
Record name | 1,2-Ethanediamine, N1-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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